![molecular formula C18H21ClN4O2S2 B2943477 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide CAS No. 378757-30-3](/img/structure/B2943477.png)
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methylidene group , a 4-methylpiperazin-1-yl group , and a thiazolidine ring . The methylidene group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The 4-methylpiperazin-1-yl group has been used in the design of a water-soluble fluorescent pH probe .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 4-methylpiperazin-1-yl group might make the compound basic and water-soluble .Applications De Recherche Scientifique
Antiproliferative Activity
- Synthesis and Antiproliferative Activity : A study by Chandrappa et al. (2008) focused on synthesizing novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and testing their antiproliferative effects on various human cancer cell lines. The importance of the nitro group on the thiazolidinone moiety was confirmed, and specific compounds demonstrated potent antiproliferative activity on all tested carcinoma cell lines (Chandrappa et al., 2008).
Antitumor Screening
- Synthesis and Primary Antitumor Screening : Horishny and Matiychuk (2020) developed a procedure for synthesizing 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, which showed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive (Horishny & Matiychuk, 2020).
Antifungal Compound Properties
- Antifungal Compound Solubility Thermodynamics : Volkova et al. (2020) synthesized a novel potential antifungal compound of the 1,2,4-triazole class, which demonstrated poor solubility in buffer solutions and hexane, but better solubility in alcohols. The study provided insights into solute-solvent interactions and suggested lipophilic delivery pathways for the compound in biological media (Volkova, Levshin, & Perlovich, 2020).
Anticancer Agents
- Novel Thiadiazoles and Thiazoles as Anticancer Agents : Gomha et al. (2014) prepared novel thiadiazole and thiazole derivatives incorporating a pyrazole moiety and evaluated them as anticancer agents. Selected compounds showed significant cellular growth inhibitory effects against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Analytical Applications
- Fluorine Substituted Spirosteroidalthiazolidin-4-one Derivatives : Makki et al. (2016) synthesized a series involving fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs. The compounds exhibited good antimicrobial activities and were also evaluated for their voltammetric behavior (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Anti-inflammatory Activities
- Novel Oxadiaxole-Thiones Anti-inflammatory Activities : Koksal et al. (2013) synthesized novel oxadiaxole-thiones and evaluated their anti-inflammatory activities, finding several compounds with significant inhibition rates (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Propriétés
IUPAC Name |
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S2/c1-21-8-10-22(11-9-21)20-16(24)6-7-23-17(25)15(27-18(23)26)12-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3,(H,20,24)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWYNWNLMBETP-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)
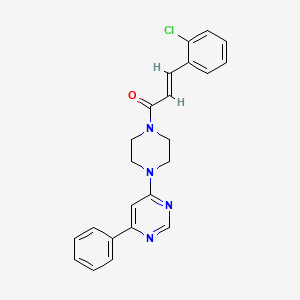
![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)
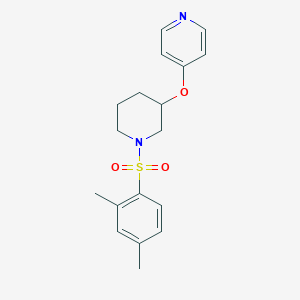
![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
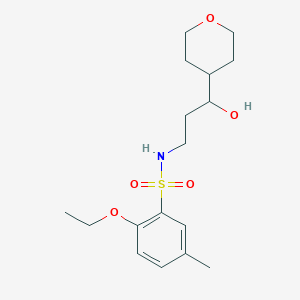
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
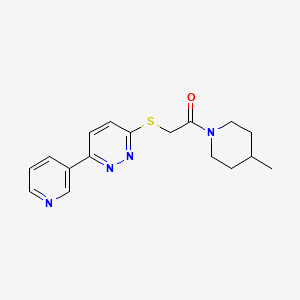

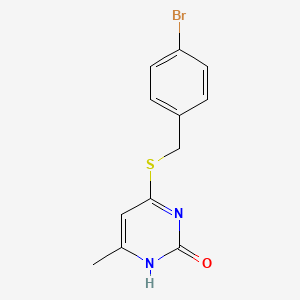
![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)
![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)
